Cas no 2138189-06-5 (1H-Indole-5-carboxylic acid, 1-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, chloromethyl ester)

1H-Indole-5-carboxylic acid, 1-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, chloromethyl ester is a specialized intermediate used in organic synthesis and pharmaceutical research. Its structure features a reactive chloromethyl ester group, enabling efficient derivatization, and a Boc-protected amine for controlled deprotection. The indole scaffold provides versatility in constructing biologically active compounds, particularly in medicinal chemistry applications. The tert-butoxycarbonyl (Boc) group enhances stability during synthetic manipulations, while the chloromethyl moiety facilitates further functionalization. This compound is particularly valuable in peptide coupling and prodrug development due to its balanced reactivity and protective group strategy. Its well-defined reactivity profile makes it suitable for controlled, stepwise synthetic processes requiring selective modifications.
1H-Indole-5-carboxylic acid, 1-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, chloromethyl ester structure
2138189-06-5 structure
Product name:1H-Indole-5-carboxylic acid, 1-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, chloromethyl ester
CAS No:2138189-06-5
MF:C18H23ClN2O4
Molecular Weight:366.839224100113
CID:5258640

1H-Indole-5-carboxylic acid, 1-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, chloromethyl ester 化学的及び物理的性質

名前と識別子

    • 1H-Indole-5-carboxylic acid, 1-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, chloromethyl ester
    • インチ: 1S/C18H23ClN2O4/c1-18(2,3)25-17(23)20-8-4-9-21-10-7-13-11-14(5-6-15(13)21)16(22)24-12-19/h5-7,10-11H,4,8-9,12H2,1-3H3,(H,20,23)
    • InChIKey: PLQZSTBLDWXYPY-UHFFFAOYSA-N
    • SMILES: N1(CCCNC(OC(C)(C)C)=O)C2=C(C=C(C(OCCl)=O)C=C2)C=C1

1H-Indole-5-carboxylic acid, 1-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, chloromethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-386465-10.0g
chloromethyl 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylate
2138189-06-5 95%
10.0g
$4667.0 2024-06-05
Enamine
EN300-386465-0.05g
chloromethyl 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylate
2138189-06-5 95%
0.05g
$912.0 2024-06-05
Enamine
EN300-386465-0.25g
chloromethyl 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylate
2138189-06-5 95%
0.25g
$999.0 2024-06-05
Enamine
EN300-386465-0.5g
chloromethyl 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylate
2138189-06-5 95%
0.5g
$1043.0 2024-06-05
Enamine
EN300-386465-1.0g
chloromethyl 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylate
2138189-06-5 95%
1.0g
$1086.0 2024-06-05
Enamine
EN300-386465-5.0g
chloromethyl 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylate
2138189-06-5 95%
5.0g
$3147.0 2024-06-05
Enamine
EN300-386465-2.5g
chloromethyl 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylate
2138189-06-5 95%
2.5g
$2127.0 2024-06-05
Enamine
EN300-386465-0.1g
chloromethyl 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylate
2138189-06-5 95%
0.1g
$956.0 2024-06-05

1H-Indole-5-carboxylic acid, 1-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, chloromethyl ester 関連文献

1H-Indole-5-carboxylic acid, 1-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, chloromethyl esterに関する追加情報

1H-Indole-5-carboxylic acid, 1-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, chloromethyl ester

The compound CAS No 2138189-06-5, also known as 1H-Indole-5-carboxylic acid, 1-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, chloromethyl ester, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of indole derivatives, which have been extensively studied due to their unique structural properties and bioactivity.

Indole derivatives are known for their versatility in organic synthesis and their ability to serve as building blocks for more complex molecules. The presence of the indole ring in this compound provides a rigid structure that can be further functionalized to explore its potential in drug discovery, material science, and catalysis. Recent studies have highlighted the importance of such structures in designing bioactive compounds with specific targeting capabilities.

The chloromethyl ester group attached to the indole ring introduces additional reactivity and stability to the molecule. This functional group is particularly useful in click chemistry and other modular synthesis strategies, enabling researchers to construct larger molecules with precision. The (1,1-dimethylethoxy)carbonyl group further enhances the molecule's versatility by providing a protective layer during synthesis while maintaining its reactivity for subsequent transformations.

One of the most promising applications of this compound lies in its potential use as a precursor for peptide synthesis. The amino propyl chain within the structure allows for easy incorporation into peptide backbones, making it a valuable intermediate in the development of bioactive peptides. Recent advancements in peptide therapeutics have underscored the need for such versatile intermediates to accelerate drug discovery processes.

In addition to its role in peptide synthesis, this compound has shown potential in the field of material science. Its rigid structure and functional groups make it an ideal candidate for designing self-assembling materials and nanomaterials. Researchers have recently explored the use of similar indole derivatives in creating stimuli-responsive materials that can adapt to environmental changes, opening new avenues for applications in sensors and drug delivery systems.

The synthesis of CAS No 2138189-06-5 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the indole ring through cyclization reactions and subsequent functionalization to introduce the desired groups. Recent developments in green chemistry have enabled more efficient and environmentally friendly routes for synthesizing such compounds, reducing waste and improving yield.

From a structural standpoint, this compound exhibits a high degree of symmetry and conjugation within its framework. These properties contribute to its stability and reactivity under various reaction conditions. Computational studies have revealed that the molecule's electronic structure is highly tunable, allowing for further modifications to enhance its performance in specific applications.

In conclusion, CAS No 2138189-06-5 represents a significant advancement in organic chemistry due to its unique structure and diverse applications. Its role as an intermediate in peptide synthesis, material science, and catalysis positions it as a valuable tool for researchers across multiple disciplines. As ongoing research continues to uncover new potentials for this compound, it is poised to make substantial contributions to both academic and industrial advancements.

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